molecular formula C12H4Br2F12O2 B6313586 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene CAS No. 1301739-88-7

1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene

Cat. No.: B6313586
CAS No.: 1301739-88-7
M. Wt: 567.95 g/mol
InChI Key: HMYGFXKPHPLJDG-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene is a complex organic compound characterized by the presence of bromine and hexafluoropropoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the bromination of a precursor compound, followed by the introduction of hexafluoropropoxy groups. One common method involves the bromination of a suitable benzene derivative using bromine or a bromine-containing reagent under controlled conditions. The hexafluoropropoxy groups are then introduced through a nucleophilic substitution reaction using hexafluoropropanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, dihydro derivatives, and complex aromatic compounds.

Scientific Research Applications

1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene has significant applications in various fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its use in designing new pharmaceuticals with unique properties.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects involves interactions with specific molecular targets. The bromine and hexafluoropropoxy groups can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-4,5-dimethylbenzene: Similar in structure but lacks the hexafluoropropoxy groups.

    1,2-Dibromo-4,5-dichlorobenzene: Contains chlorine atoms instead of hexafluoropropoxy groups.

    1,2-Dibromo-4,5-dihydroxybenzene: Features hydroxyl groups instead of hexafluoropropoxy groups.

Uniqueness

1,2-Dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to the presence of hexafluoropropoxy groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

1,2-dibromo-4,5-bis(1,1,2,3,3,3-hexafluoropropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br2F12O2/c13-3-1-5(27-11(23,24)7(15)9(17,18)19)6(2-4(3)14)28-12(25,26)8(16)10(20,21)22/h1-2,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYGFXKPHPLJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br2F12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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